3-Tert-butyl-4-chloro-1,2-oxazole-5-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

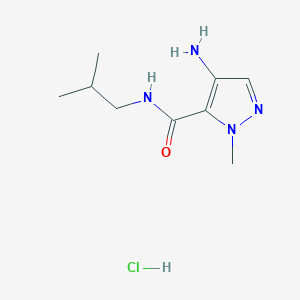

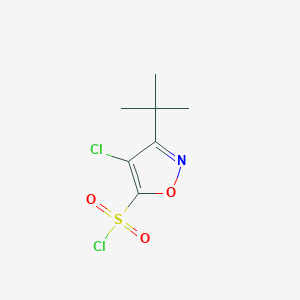

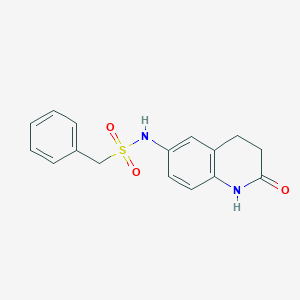

3-Tert-butyl-4-chloro-1,2-oxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C7H9Cl2NO3S . It has a molecular weight of 258.12 .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered oxazole ring, which is a heterocyclic compound containing an oxygen atom at position 1 and a nitrogen atom at position 3 . The oxazole ring is substituted with a tert-butyl group at position 3, a chloro group at position 4, and a sulfonyl chloride group at position 5 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

3-Tert-butyl-4-chloro-1,2-oxazole-5-sulfonyl chloride has been studied for its role in various synthetic processes. For instance, a study conducted by Qiu and Wang (2015) demonstrates the use of tert-butyl chlorite mediated oxidative chlorination for converting S-alkylisothiourea salts into corresponding sulfonyl chlorides (Qiu & Wang, 2015). This process highlights the chemical's potential in synthesizing sulfonyl chlorides under neutral conditions, which is beneficial for substrates with acid-sensitive functional groups.

Applications in Heterocyclic Chemistry

The compound has relevance in the field of heterocyclic chemistry as well. For example, Pedregosa et al. (1996) studied a thiadiazole derivative related to sulfonamides, highlighting the strong interaction between the sulfonyl group and the thiadiazole ring (Pedregosa et al., 1996). Such studies contribute to understanding the structural and functional implications of incorporating sulfonyl chloride into heterocyclic compounds.

Role in Organic Synthesis

The use of this compound in organic synthesis has been explored in various studies. For instance, the synthesis of β-Ketosulfones using sulfonyl chloride as a sulfur source was explored by Xia et al. (2016), demonstrating an efficient one-pot strategy (Xia et al., 2016). This highlights the compound's role in facilitating novel synthetic pathways.

Environmental and Sustainability Aspects

Research by Watanabe et al. (2010) on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes demonstrates the potential environmental and sustainability aspects of using such compounds. Their study focused on the base-induced decomposition of these dioxetanes, which could have implications for developing more sustainable chemical processes (Watanabe et al., 2010).

Potential in Material Science

The compound's application extends to material science as well. Feiring et al. (1999) conducted research on the synthesis of partially fluorinated monomers and polymers for ion-exchange resins, using a related compound (Feiring et al., 1999). This research underscores the potential of such compounds in the development of new materials.

Propriétés

IUPAC Name |

3-tert-butyl-4-chloro-1,2-oxazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl2NO3S/c1-7(2,3)5-4(8)6(13-10-5)14(9,11)12/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXDNHGIWZADAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/structure/B3001888.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3001889.png)

![N-(3-methylisothiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3001893.png)

![2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3001901.png)